molecular formula C8H6N2O2 B8799631 Quinoxaline-5,8-diol CAS No. 19506-18-4

Quinoxaline-5,8-diol

Cat. No. B8799631
Key on ui cas rn: 19506-18-4
M. Wt: 162.15 g/mol
InChI Key: PZOYXODCXVBGNQ-UHFFFAOYSA-N
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Patent
US04742059

Procedure details

A 9.2 g portion of 5,8-dihydroxyquinoxaline in 300 ml of p-dioxane was heated at reflux with 16.2 g of silver oxide for 6 hours. The mixture was cooled, then filtered and the filtrate concentrated in vacuo. The residue was slurried with 75 ml of acetone, cooled and the solid collected, washed with acetone and dried, giving 8.0 g of the desired product, mp 172°-173° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2>O1CCOCC1.[Ag]=O>[N:4]1[C:3]2[C:2](=[O:1])[CH:11]=[CH:10][C:9](=[O:12])[C:8]=2[N:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2N=CC=NC2=C(C=C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
16.2 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC=2C(C=CC(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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